The molecular structure of Methiodal can be represented by its chemical formula . The compound features a sulfonic acid group attached to an aliphatic chain, along with an iodine atom, which contributes to its function as a contrast agent.
Methiodal participates in various chemical reactions typical of organosulfonic acids and iodinated compounds:
These reactions underscore its reactivity profile and potential limitations in stability under various conditions .
The mechanism by which Methiodal functions as a contrast agent involves its ability to absorb X-rays due to the high atomic number of iodine. When injected into the body:
The effectiveness of Methiodal relies on its concentration within tissues and its interaction with X-ray radiation .
These properties indicate that Methiodal is highly soluble in water and has a significant polar character, which influences its distribution within biological systems .
Methiodal has been primarily utilized in medical imaging as a contrast medium for X-ray procedures:
Despite its historical usage, Methiodal has seen reduced market presence over recent years due to advancements in alternative contrast agents that may offer improved safety profiles or efficacy .
Methiodal is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) conventions as iodomethanesulfonic acid. Its sodium salt form—the pharmacologically relevant variant—is termed sodium iodomethanesulfonate [1] [6]. This aligns with sulfonate nomenclature rules, where the parent alkane (methane) is modified by an iodo substituent and a sulfonic acid functional group.
The compound carries multiple synonyms in scientific literature and historical pharmaceutical contexts, including Abrodil, Conturex, and Kontrast U [1]. Key identifiers include:
Table 1: Nomenclature and Identifiers of Methiodal
Classification Type | Identifier |
---|---|
IUPAC Name | Iodomethanesulfonic acid |
CAS Number (Free Acid) | 143-47-5 |
CAS Number (Sodium Salt) | 126-31-8 |
Pharmaceutical Synonyms | Abrodil, Conturex, Kontrast U |
Molecular Formula | CH₃IO₃S (Free Acid); CH₂INaO₃S (Sodium Salt) |
The molecular structure of methiodal consists of a methanesulfonate backbone with an iodine atom covalently bonded to the carbon center. The sodium salt form dissociates in solution to yield a sodium cation (Na⁺) and the iodomethanesulfonate anion [CH₂ISO₃]⁻ [1] [6]. Key structural and physical characteristics include:
Table 2: Physicochemical Properties of Methiodal Sodium
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 243.98 g/mol | - |
Water Solubility | 9.39 mg/mL | Predicted (ALOGPS) |
logP (Partition Coefficient) | -1.5 | Indicates high hydrophilicity |
pKa (Strongest Acidic) | -1.8 | Reflects strong sulfonic acid character |
Rotatable Bonds | 1 | C–S bond in sulfonate group |
Spectral characterization includes infrared (IR) signatures for S=O bonds (1050–1200 cm⁻¹) and C–I bonds (500–600 cm⁻¹). Nuclear magnetic resonance (NMR) would show a singlet for the –CH₂I proton near δ 3.5 ppm [3].
No explicit industrial synthesis details for methiodal are documented in accessible literature. However, its structure suggests plausible routes via sulfonation-halogenation reactions:
Route 1: Methanesulfonyl Chloride Pathway
Route 2: Direct Iodination of Methanesulfonate
No current industrial manufacturers produce methiodal, as it is not commercially marketed (as of 2021) due to discontinuation of medical use [1] [9]. Historical production likely involved small-scale batch processes under Good Manufacturing Practice (GMP) conditions for pharmaceutical use. The synthesis requires rigorous purification to remove toxic byproducts like residual iodine or halomethanes.
Table 3: Synthetic Routes to Methiodal
Reaction Sequence | Key Reagents | Intermediate/Byproducts |
---|---|---|
Sulfonation-Halogenation | Methanesulfonic acid, I₂/oxidant | Methanesulfonyl iodide |
Finkelstein Reaction | Methanesulfonyl chloride, NaI | NaCl |
Direct Iodination | ICl, NaOH | NaCl, H₂O |
Challenges include controlling exothermic reactions during iodination and achieving high purity (>99%) for intravenous use. No catalytic or enzymatic production methods have been reported, contrasting with modern contrast agent synthesis [5] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0